molecular formula C6H10N2O3S B13157163 Octahydro-1lambda6-[1,2]thiazolo[4,5-b]pyridine-1,1,3-trione

Octahydro-1lambda6-[1,2]thiazolo[4,5-b]pyridine-1,1,3-trione

Cat. No.: B13157163
M. Wt: 190.22 g/mol
InChI Key: KACIOJPSSPRLQD-UHFFFAOYSA-N
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Description

Octahydro-1λ⁶-[1,2]thiazolo[4,5-b]pyridine-1,1,3-trione (CAS: 1934367-95-9) is a bicyclic heterocyclic compound with the molecular formula C₆H₁₀N₂O₃S and a molecular weight of 190.22 g/mol . The structure comprises a thiazole ring fused to a pyridine moiety, fully hydrogenated (octahydro), and functionalized with three oxo groups (trione).

Properties

Molecular Formula

C6H10N2O3S

Molecular Weight

190.22 g/mol

IUPAC Name

1,1-dioxo-3a,4,5,6,7,7a-hexahydro-[1,2]thiazolo[4,5-b]pyridin-3-one

InChI

InChI=1S/C6H10N2O3S/c9-6-5-4(2-1-3-7-5)12(10,11)8-6/h4-5,7H,1-3H2,(H,8,9)

InChI Key

KACIOJPSSPRLQD-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(C(=O)NS2(=O)=O)NC1

Origin of Product

United States

Preparation Methods

Synthesis and Preparation Methods

Starting Material and General Strategy

The synthesis generally begins with heterocyclic precursors such as 2,4-dichloro-3-nitropyridine or related pyridine derivatives, which undergo nucleophilic substitution, cyclization, and reduction steps to form the fused thiazolopyridine core. The key features of the synthetic route include:

Specific Synthetic Routes

Route via Multistep Synthesis Using 2,4-Dichloro-3-nitropyridine

A detailed synthesis described in recent research involves a seven-step process:

  • Step 1: Nucleophilic substitution of 2,4-dichloro-3-nitropyridine with morpholine to generate a pyridinyl-morpholine derivative.
  • Step 2: Treatment with potassium thiocyanate (KSCN) in acetic acid at elevated temperature (80°C) to introduce a thiocyanate group.
  • Step 3: Reduction of the nitro group using iron powder in acetic acid at 60°C to yield an amino derivative.
  • Step 4: Intramolecular cyclization to form the thiazolopyridine core.
  • Step 5: Further substitution or functionalization, such as bromination or methylation, to diversify the compound.
  • Step 6: Hydrogenation or catalytic reduction with palladium on carbon under elevated pressure to obtain the dihydro derivative.
  • Step 7: Final modifications, including acylation or sulfonamide formation, to produce the target compound.

This route emphasizes simplicity and scalability, with high yields reported at each stage, suitable for producing multigram quantities.

Alternative Route via Cyclization of Thiazolopyridines

Another approach involves starting from pre-formed thiazolopyridine derivatives , which undergo reduction of the thiazole ring to the corresponding thiazoline, followed by functional group modifications:

This method allows for structural diversification and fine-tuning of physicochemical properties.

Critical Analysis of Preparation Methods

Methodology Advantages Limitations Yield & Scalability Remarks
Multistep synthesis from halogenated pyridines High yields, straightforward purification, suitable for large-scale production Requires multiple steps, handling of hazardous reagents >70% overall yield, scalable Well-documented, adaptable for derivatives
Cyclization of pre-formed thiazolopyridines Fewer steps, direct approach Limited availability of starting materials, may require harsh conditions Moderate yields, suitable for small to medium scale Good for structural modifications
Catalytic hydrogenation of heterocycles Efficient for reduction steps Requires high-pressure equipment, potential over-reduction Variable yields, scale-dependent Useful for converting heterocycles to dihydro derivatives

Notes on Reaction Conditions and Optimization

  • Temperature: Typically between 60°C and 80°C for substitution and cyclization steps.
  • Reagents: Use of potassium thiocyanate, iron powder, palladium catalysts, and acetic acid are common.
  • Purification: Column chromatography or recrystallization from suitable solvents ensures purity.
  • Yield Optimization: Use of excess nucleophiles, controlled temperature, and inert atmospheres can improve yields.

Chemical Reactions Analysis

Types of Reactions

Octahydro-1lambda6-[1,2]thiazolo[4,5-b]pyridine-1,1,3-trione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups like alkyl or aryl groups.

Mechanism of Action

The mechanism of action of octahydro-1lambda6-[1,2]thiazolo[4,5-b]pyridine-1,1,3-trione involves its interaction with specific molecular targets and pathways. The compound’s fused ring system allows it to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth, reduction of inflammation, or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Thiazolo[4,5-b]pyridine Derivatives

5,7-Dimethyl-3H-thiazolo[4,5-b]pyridin-2-one and 6-phenylazo-5,7-dimethyl-3H-thiazolo[4,5-b]pyridin-2-one are closely related analogs. These compounds share the thiazolo-pyridine core but lack the octahydro saturation and trione functionalization. Key differences include:

  • Synthesis: Prepared via [3 + 3] cyclocondensation of 4-iminothiazolidone-2 with acetylacetone or β-phenylazoacetylacetone in methanol under sodium methylate catalysis, requiring 5 days for optimal yield .
Compound Molecular Formula Molecular Weight (g/mol) Key Features Biological Activity
Octahydro-1λ⁶-thiazolo-pyridine-trione C₆H₁₀N₂O₃S 190.22 Saturated rings, trione groups Not reported in sources
5,7-Dimethyl-thiazolo-pyridin-2-one C₈H₈N₂OS 180.23 Unsaturated core, methyl groups Anticancer (in vitro)
6-Phenylazo derivative C₁₄H₁₁N₅OS 297.34 Azo-functionalized, methyl groups Structure-activity studied

5-(Pyridine-4-yl)-1,3,4-oxadiazole-2(3H)-thione

This compound () shares a sulfur-containing heterocycle but features an oxadiazole-thione scaffold instead of a fused thiazolo-pyridine system.

  • Synthesis : Derived from thiosemicarbazones via HCl-catalyzed reflux with aromatic aldehydes .

Benzofuran-Containing Heterocycles ()

Pyrazolo[1,5-a]pyrimidines and thieno[2,3-b]pyridines incorporate benzofuran moieties but diverge in core heterocycles. For example:

  • Pyridino[2'',3'':2',3']thieno[4,5-d]1,2,4-triazolo[4,3-e]pyrimidine: A polycyclic system synthesized from 6-benzo[d]furan-2-yl-2-thioxohydropyridine-3-carbonitrile .
  • Relevance : These compounds highlight the diversity of fused heterocycles but lack direct structural or functional overlap with the target compound.

Key Research Findings and Gaps

Notes

  • Commercial and safety data (e.g., storage conditions, toxicity) are absent for the target compound but may exist for analogs .

Biological Activity

Octahydro-1lambda6-[1,2]thiazolo[4,5-b]pyridine-1,1,3-trione, also known by its CAS number 1932021-59-4, is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C6H10N2O3SC_6H_{10}N_2O_3S with a molecular weight of approximately 190.22 g/mol. The compound features a thiazole ring fused to a pyridine structure, which is characteristic of many biologically active compounds.

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially providing therapeutic benefits in conditions like arthritis.
  • Antitumor Properties : Preliminary data suggest that it may induce apoptosis in cancer cell lines.

Pharmacological Effects

The pharmacological profile of this compound includes:

EffectObserved ActivityReference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction in cytokine levels
AntitumorInduction of apoptosis in cancer cells

Study 1: Antimicrobial Efficacy

In a study investigating the antimicrobial properties of thiazole derivatives, this compound was tested against multiple bacterial strains. The results indicated significant inhibition of growth for Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be comparable to those of standard antibiotics.

Study 2: Anti-inflammatory Mechanism

A separate investigation focused on the anti-inflammatory effects of the compound in a murine model of arthritis. Administration of this compound resulted in decreased levels of pro-inflammatory cytokines (TNF-alpha and IL-6) and improved clinical scores for inflammation compared to control groups.

Study 3: Antitumor Activity

In vitro studies on cancer cell lines revealed that this compound induced apoptosis through the activation of caspase pathways. The compound showed selective toxicity towards cancer cells while exhibiting low toxicity to normal cells.

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